N-Benzyl-N-Methylguanidine

Descripción general

Descripción

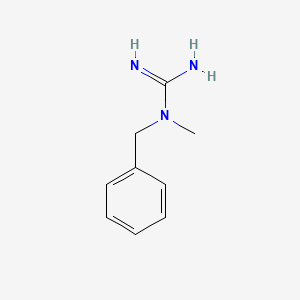

N-Benzyl-N-Methylguanidine is a chemical compound with the molecular formula C9H13N3. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Benzyl-N-Methylguanidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl isothiocyanate, followed by the addition of ammonia or an amine to form the guanidine structure. The reaction typically requires a catalyst, such as a metal salt, and is conducted under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid-supported reagents to facilitate the guanylation process. This method allows for the efficient synthesis of the compound on a larger scale, ensuring high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: N-Benzyl-N-Methylguanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Imines or amides.

Reduction: Secondary amines.

Substitution: Various substituted guanidines.

Aplicaciones Científicas De Investigación

N-Benzyl-N-Methylguanidine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.

Biology: The compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.

Medicine: Research is ongoing into its potential therapeutic applications, including its role as an α2-noradrenaline receptor antagonist.

Industry: this compound is used in the production of various pharmaceuticals and agrochemicals

Mecanismo De Acción

The mechanism of action of N-Benzyl-N-Methylguanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, influencing their activity. This compound is known to inhibit certain kinases and bind to DNA, affecting cellular processes .

Comparación Con Compuestos Similares

- N-Cyclohexylguanidine

- N-Propylguanidine

- 1,1-Diethylguanidine

Comparison: N-Benzyl-N-Methylguanidine is unique due to its benzyl and methyl substituents, which confer distinct chemical properties and biological activities. Compared to other guanidine derivatives, it has a higher affinity for certain molecular targets and exhibits different reactivity patterns in chemical reactions .

Actividad Biológica

N-Benzyl-N-Methylguanidine (NBMG) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of NBMG, including its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a methyl group attached to the guanidine core. This unique structure imparts distinct chemical properties that influence its biological activity.

- Chemical Formula : C10H14N4

- Molecular Weight : 194.25 g/mol

NBMG exhibits several mechanisms of action, primarily through its interactions with specific receptors and enzymes:

- Adrenergic Receptor Antagonism : NBMG acts as an antagonist at adrenergic receptors, particularly influencing the responses of tissues to sympathetic stimulation. It has been shown to restore tissue responsiveness after sympathetic blockade, indicating a selective action on adrenergic neurons without affecting ganglionic transmission.

- Kinase Inhibition : The compound has demonstrated inhibitory effects on various kinases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancerous cells.

- DNA Binding : NBMG has been identified as a potential DNA minor groove binder, suggesting its role in influencing gene expression and cellular proliferation.

Pharmacological Effects

The pharmacological profile of this compound includes several noteworthy effects:

- Hypotensive Activity : Studies have shown that NBMG possesses hypotensive properties in animal models. It achieves this effect through dual mechanisms: blocking adrenergic neurons and inducing direct smooth muscle relaxation.

- Anti-inflammatory Properties : Recent research indicates that derivatives of NBMG exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. These compounds also block key signaling pathways involved in inflammation, including JNK and p38 MAPK .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Hypotensive Response in Animal Models : In studies conducted on cats and rats, NBMG demonstrated significant hypotensive effects, suggesting its potential utility in managing hypertension. The compound was found to enhance the pressor responses to norepinephrine while inhibiting those induced by other agents like tyramine.

- Inflammatory Bowel Disease (IBD) Treatment : A derivative of NBMG was tested for its efficacy in treating IBD. Results indicated a reduction in colitis severity in rat models, with decreased levels of inflammatory cytokines and improved histological outcomes .

- Cancer Therapeutics : Research indicates that NBMG may have anti-neoplastic properties, particularly through its ability to inhibit cell proliferation by interfering with kinase activity. This suggests potential applications in cancer therapy .

Propiedades

IUPAC Name |

1-benzyl-1-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12(9(10)11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUWBAUPQXBXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274497 | |

| Record name | N-Benzyl-N-Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7565-19-7 | |

| Record name | N-Benzyl-N-Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Benzyl-N-Methylguanidine interact with the nervous system?

A1: Research suggests that this compound acts as an antagonist of adrenergic neurone blockade. [] This means it can restore the responses of tissues, such as the nictitating membrane, to nerve stimulation after the administration of sympathetic blocking drugs. [] Interestingly, this reversing action appears to be specific to adrenergic neurone blockade and does not affect the blockade of sympathetic ganglia or α-adrenergic receptors. []

Q2: What is the mechanism behind the hypotensive activity observed with this compound?

A2: Studies in various animal models, including cats, dogs, and rats, demonstrate that this compound possesses hypotensive activity. [] It appears to achieve this effect through a dual mechanism: blockade of adrenergic neurons and direct smooth muscle relaxation. [] This conclusion is based on observations that the compound potentiates the pressor responses of epinephrine and norepinephrine while inhibiting those induced by carotid occlusion, tyramine, and DMPP. []

Q3: Are there any structural analogs of this compound that exhibit different pharmacological properties?

A3: Yes, N,N-Diethylguanidine, a structural analog of this compound, exhibits distinct pharmacological properties. [] While both compounds share a guanidine core, the diethyl substitution in N,N-Diethylguanidine confers both curare-like and ganglionic blocking properties. [] This highlights the significant influence of substituents on the pharmacological profile of guanidine derivatives.

Q4: What is the significance of the pigment formation observed in the reaction of 1-Benzyl-1-Methylguanidine with diacetyl?

A4: The reaction of 1-Benzyl-1-Methylguanidine (another name for this compound) with diacetyl yields a reddish-purple pigment. [] Structural characterization using techniques like IR, NMR, and mass spectrometry revealed this pigment to be 2-(N-benzyl-N-methylamino)-4-methyl-5-(1-oxo-1,2-dihydro-2-naphthylidenemethyl)-imidazole. [] This finding contributes to understanding the reactivity of this compound and its potential to form complex heterocyclic structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.